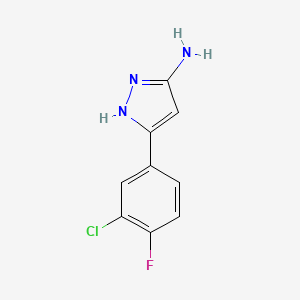

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine derivatives under controlled conditions. The process may include steps such as:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amine.

Cyclization: Formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Palladium Catalysts: For coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation.

Reducing Agents: Such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.

Material Science: The compound is explored for its potential use in creating advanced materials with unique properties.

Biological Studies: It serves as a tool in studying biological pathways and mechanisms due to its interaction with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting tyrosine kinases in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-fluorophenylboronic acid

- 3-Chloro-4-fluorophenyl isocyanate

- 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloro and a fluorophenyl group, contributing to its unique biological properties. Its molecular formula is C10H8ClF1N3, with a molecular weight of approximately 225.65 g/mol. The presence of halogen substituents enhances its binding affinity to various biological targets, which is crucial for its pharmacological effects.

Research indicates that this compound acts primarily as an antagonist of androgen receptors (AR), which play a critical role in the progression of prostate cancer. The compound's ability to modulate AR activity suggests potential applications in treating hormone-dependent cancers.

Interaction with Biological Targets

The compound exhibits significant affinity for several enzymes and receptors. Notably, it has been shown to:

- Inhibit Tubulin Polymerization : This action leads to cell cycle arrest in the G2/M phase, which is particularly relevant for cancer therapy.

- Modulate Inflammatory Pathways : It has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Prostate Cancer Treatment

In a study focused on prostate cancer, this compound was evaluated for its antiproliferative effects against LNCaP and PC-3 cell lines. The results indicated that this compound effectively inhibited cell growth, with an IC50 value of 18 µM in LNCaP cells and a notable reduction in prostate-specific antigen (PSA) levels by 46% compared to control treatments .

Anti-inflammatory Effects

Another investigation highlighted the compound's anti-inflammatory properties, where it was found to reduce inflammation markers in vitro. This study suggested that the compound could serve as an effective therapeutic agent for conditions characterized by chronic inflammation .

Properties

Molecular Formula |

C9H7ClFN3 |

|---|---|

Molecular Weight |

211.62 g/mol |

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H7ClFN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |

InChI Key |

MMASWEQTQGEGBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.